molecular formula C18H18FNO4 B2981302 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide CAS No. 1396843-30-3

2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Cat. No.: B2981302
CAS No.: 1396843-30-3
M. Wt: 331.343
InChI Key: MFWQNXGOSLLZAU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenoxy group and a hydroxychroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate acylating agent under basic conditions.

    Chroman ring formation: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.

    Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the hydroxychroman derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the chroman moiety can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide can impart unique properties such as increased metabolic stability and altered electronic characteristics compared to its analogs with different substituents.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c19-14-6-2-4-8-16(14)24-11-17(21)20-12-18(22)9-10-23-15-7-3-1-5-13(15)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQNXGOSLLZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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